molecular formula C20H18N4O3S B2367433 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide CAS No. 1207006-90-3

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide

Cat. No.: B2367433
CAS No.: 1207006-90-3
M. Wt: 394.45
InChI Key: UEQMGHUUQBZMDK-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenylsulfonyl Group: The tetrahydroisoquinoline intermediate is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrazine Carboxamide: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with pyrazine-2-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide stands out due to its unique combination of a tetrahydroisoquinoline moiety and a phenylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-20(19-13-21-9-10-22-19)23-17-7-6-15-8-11-24(14-16(15)12-17)28(26,27)18-4-2-1-3-5-18/h1-7,9-10,12-13H,8,11,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQMGHUUQBZMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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